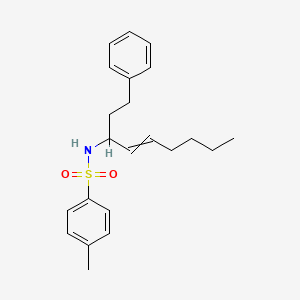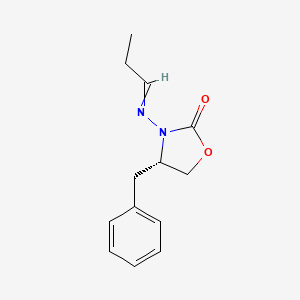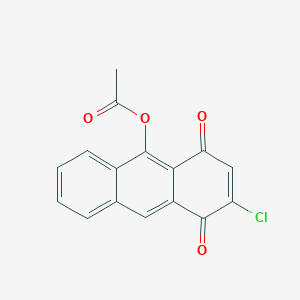![molecular formula C20H16N2O B12581644 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol CAS No. 185555-01-5](/img/structure/B12581644.png)
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is a complex organic compound that features both imidazole and naphthol moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the naphthol component is a naphthalene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol typically involves the condensation of 2-naphthol with an imidazole derivative. One common method involves the reaction of 2-naphthol with 2-phenyl-1H-imidazole-1-methanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings in both the imidazole and naphthol moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the imidazole ring.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the naphthol moiety can participate in hydrogen bonding or π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the naphthol moiety but shares the imidazole structure.
2-Naphthol: Contains the naphthol moiety but lacks the imidazole ring.
1-(2-Methyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol: Similar structure with a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is unique due to the combination of the imidazole and naphthol moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Propiedades
Número CAS |
185555-01-5 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-[(2-phenylimidazol-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H16N2O/c23-19-11-10-15-6-4-5-9-17(15)18(19)14-22-13-12-21-20(22)16-7-2-1-3-8-16/h1-13,23H,14H2 |
Clave InChI |
DEMDXIUOLJXTNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CN2CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


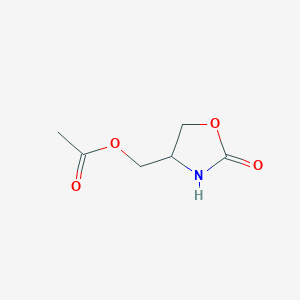

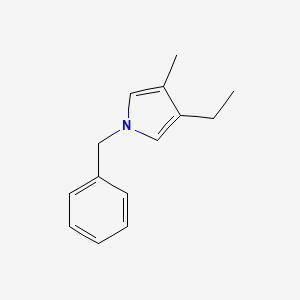
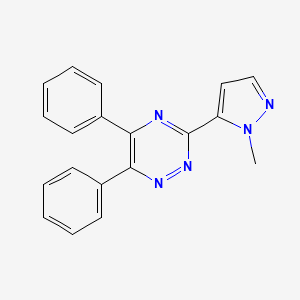
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
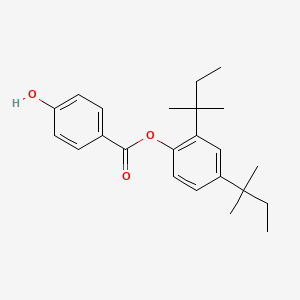
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)
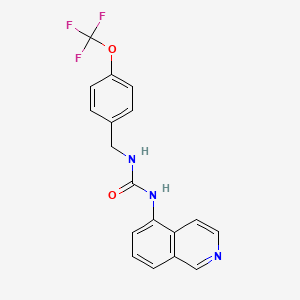
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
